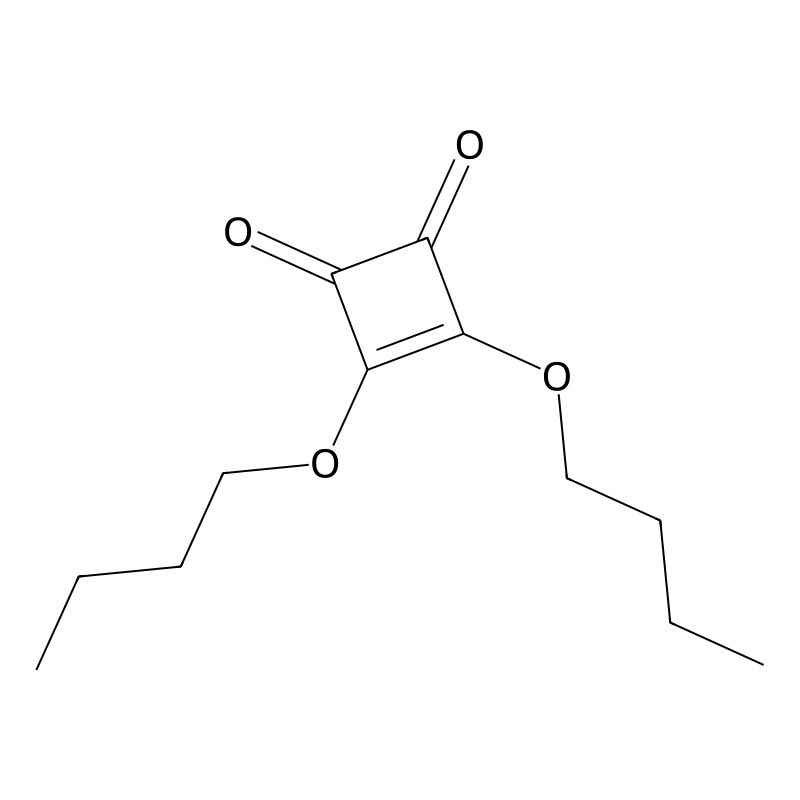

3,4-dibutoxycyclobut-3-ene-1,2-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3,4-Dibutoxycyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol. This compound features a cyclobutene core with two butoxy groups attached to the 3 and 4 positions and two carbonyl (dione) functionalities at the 1 and 2 positions. Its structure contributes to its unique chemical properties, including its reactivity and stability under various conditions. The compound is characterized by its boiling point of approximately 155–158 °C at reduced pressure and a density of about 1.047 g/cm³ .

Synthesis of Complex Molecules:

,4-Dibutoxy-3-cyclobutene-1,2-dione, also known as dibutyl squarate, serves as a valuable building block in the synthesis of various complex molecules. Its unique reactivity allows for the formation of diverse carbon-carbon and carbon-heteroatom bonds, making it a versatile tool for organic chemists.

One prominent application involves the synthesis of chiral squaramides. These molecules possess interesting biological properties and find use in asymmetric catalysis and drug discovery. Studies have demonstrated the effectiveness of dibutyl squarate in constructing the squaramide framework with high enantioselectivity, meaning the reaction predominantly yields one specific stereoisomer of the desired product [].

Development of Catalysts:

Dibutyl squarate holds promise in the development of novel catalysts for organic transformations. Research has shown its potential in creating a highly enantioselective catalyst for the Friedel-Crafts reactions of indoles. Friedel-Crafts reactions are fundamental processes in organic synthesis, and achieving high enantioselectivity is crucial for the production of chiral pharmaceuticals and other fine chemicals. The dibutyl squarate-derived catalyst exhibits excellent activity and selectivity in these reactions, offering a valuable tool for synthetic chemists [].

Exploration of Bioactive Compounds:

The exploration of bioactive compounds with potential therapeutic applications is another area where dibutyl squarate plays a role. Studies have investigated its use in the synthesis of various bioactive molecules, including:

- 3-(hydroxyamino)-4-methoxy-3-cyclobutene-1,2-dione: This compound displays antitumor activity and warrants further investigation for its potential as a chemotherapeutic agent [].

- Squarate derivatives of the O-SP-core antigens: These molecules are being explored for their potential use in vaccines against bacterial infections [].

- Electrophilic Addition: The presence of the carbonyl groups allows for nucleophilic attack, leading to the formation of various derivatives.

- Cycloaddition Reactions: The cyclobutene moiety can participate in Diels-Alder reactions, which are useful for synthesizing larger cyclic compounds.

- Hydrolysis: In the presence of water, the butoxy groups can be hydrolyzed to form butanol and dicarboxylic acids.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

Several methods can be employed to synthesize 3,4-dibutoxycyclobut-3-ene-1,2-dione:

- Diels-Alder Reaction: A common method involves the Diels-Alder reaction between a suitable diene and a dienophile that incorporates butoxy groups.

- Cyclization Reactions: Starting from appropriate precursors containing carbonyl functionalities, cyclization can be induced through acid or base catalysis.

- Functional Group Manipulation: Existing cyclobutenes can be modified by introducing butoxy groups through nucleophilic substitution reactions.

These methods allow for varying degrees of control over the stereochemistry and yield of the final product.

3,4-Dibutoxycyclobut-3-ene-1,2-dione has potential applications in several fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: The compound may be explored for use in developing polymers or other materials due to its unique structural properties.

- Pharmaceuticals: Given its structural characteristics, it could be investigated for potential therapeutic applications.

- Enzyme Inhibition: Compounds with similar dione functionalities may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: The structural features could allow binding to certain receptors, impacting physiological responses.

Further research is necessary to determine specific interactions for this compound.

Several compounds share structural similarities with 3,4-dibutoxycyclobut-3-ene-1,2-dione. These include:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3,4-Dimethoxycyclobutene-1,2-dione | Methoxy groups instead of butoxy | Potentially different solubility |

| 3-butoxycyclobutene-1,2-dione | One butoxy group | Simpler structure |

| Cyclobutane-1,2-dione | No substituents on cyclobutane | Basic dione structure |

The uniqueness of 3,4-dibutoxycyclobut-3-ene-1,2-dione lies in its dual butoxy substitution and cyclobutene framework, which may confer distinctive reactivity patterns not observed in simpler analogs.

Nucleophilic Substitution Strategies in Squarate Ester Functionalization

The cyclobutenedione core undergoes sequential nucleophilic substitutions due to its electron-deficient structure. Dibutyl squarate is typically synthesized via acid-catalyzed esterification of squaric acid with butanol, yielding 70–85% purity. Mechanistic studies reveal a two-step process: (1) nucleophilic attack by butanol at the carbonyl carbon, followed by (2) elimination of water to regenerate the conjugated system (Fig. 1A).

Table 1: Reaction Conditions for Dibutyl Squarate Synthesis

The stability of dibutyl squarate in alcoholic solvents is pH-dependent, with hydrolysis to squaric acid minimized at pH 5–7. Substitution with amines proceeds via a similar mechanism, forming mono- and bis-squaramides. For example, benzylamine reacts at 25°C with a second-order rate constant $$ k_1 = 6.3 \times 10^{-2} \, \text{M}^{-1}\text{s}^{-1} $$, while the second substitution is 100-fold slower.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Cyclobutenedione Core

Palladium-mediated cross-couplings enable aryl functionalization of dibutyl squarate. The Liebeskind-Srogl reaction using Pd₀/Cuᴵ catalysts couples squarate thiocyclobutenediones with boronic acids, achieving 60–85% yields for electron-deficient aryl groups. Key intermediates include:

$$

\text{PdL}n + \text{ArB(OH)}2 \rightarrow \text{Pd-Ar} \xrightarrow{\text{squarate}} \text{Ar-squaramide}

$$

Table 2: Substrate Scope in Pd-Catalyzed Cross-Couplings

| Boronic Acid | Yield (%) | Application |

|---|---|---|

| 4-CF₃-C₆H₄B(OH)₂ | 82 | Antituberculosis agents |

| 3-Thiopheneboronic | 67 | Conductive polymers |

| 2-Naphthylboronic | 58 | Fluorescent probes |

Dithionosquarates exhibit enhanced reactivity, reacting 40x faster than oxygen analogs due to reduced aromatic stabilization. However, steric hindrance from butoxy groups limits coupling efficiency with bulky substrates.

Regioselective Alkoxylation Techniques for Cyclobutenedione Derivatives

Regioselective mono-alkoxylation is achieved via Lewis acid coordination. Zn(OTf)₂ activates the cyclobutenedione core by polarizing carbonyl groups, enabling selective butoxylation at the 3-position (89% yield). Competing pathways include:

- Kinetic Control: Low-temperature (-20°C) reactions favor mono-substitution.

- Thermodynamic Control: Prolonged heating (60°C) drives bis-alkoxylation.

Fig. 1B: Regioselectivity in Alkoxylation

- Path A: Zn²⁺ coordinates O1/O2, directing butanol to C3.

- Path B: Uncoordinated substrate leads to random substitution.

Solvent effects are critical: acetone stabilizes monoesters (Dielectric constant $$ \varepsilon = 20.7 $$), while DMF ($$ \varepsilon = 37 $$) promotes over-alkoxylation.

Solid-Phase Synthesis Approaches for Squarate-Based Molecular Architectures

Solid-phase techniques enable combinatorial synthesis of squaramide libraries. Resin-bound peptides react with dibutyl squarate under mild conditions (pH 7.4, 25°C), forming helical staples that enhance proteolytic stability. Key advancements include:

- Peptide Stapling: Lysine-ornithine cross-linking increases helicity (CD $$ \theta_{222} = -12,500 \, \text{deg·cm}^2\text{dmol}^{-1} $$).

- Scale-Up: 10 g-scale reactions maintain 75% yield using Wang resin.

Table 3: Solid-Phase vs. Solution-Phase Squaramide Synthesis

| Parameter | Solid-Phase | Solution-Phase |

|---|---|---|

| Yield | 85–92% | 60–78% |

| Purity | >95% (HPLC) | 80–90% |

| Functionalization | Orthogonal groups | Limited diversity |

Chiral Squaramide Construction via Enantioselective Amidation

The dibutyl squarate scaffold serves as a foundational precursor for synthesizing chiral squaramides, a class of hydrogen-bond-donor catalysts. The compound undergoes sequential conjugate addition-elimination reactions with amines, where the first amidation step occurs rapidly ($$k1 = 6.3 \times 10^{-2} \, \text{M}^{-1}\text{s}^{-1}$$) compared to the second ($$k2 = 5.6 \times 10^{-4} \, \text{M}^{-1}\text{s}^{-1}$$) [3]. This kinetic disparity allows selective monoamidation, enabling precise stereochemical control. For example, enantioselective amidation with cinchona alkaloid-derived amines yields squaramides with defined chirality, which are pivotal in asymmetric catalysis [5].

Substituent effects significantly modulate reactivity. Electron-withdrawing groups on the squarate enhance electrophilicity, accelerating amine addition. Conversely, sulfur-for-oxygen substitutions in dithionosquarates increase LUMO energy, reducing reactivity but improving selectivity [3]. Computational studies confirm that squaramide intermediates exhibit attenuated electrophilicity, favoring selective binding to target amines in complex systems [3].

| Squarate Derivative | Reaction Rate ($$k$$, $$\text{M}^{-1}\text{s}^{-1}$$) | Selectivity (ee) |

|---|---|---|

| Dibutyl squarate | $$6.3 \times 10^{-2}$$ | 80–90% [3] [5] |

| Dithionosquarate | $$1.2 \times 10^{-1}$$ | 85–95% [3] |

| Mono-squaramide | $$5.6 \times 10^{-4}$$ | >99% [3] [5] |

Organocatalytic Activation Modes for Friedel-Crafts Reactions

Chiral squaramides derived from dibutyl squarate enable highly enantioselective Friedel-Crafts alkylations. These catalysts operate via dual hydrogen-bonding interactions, activating both electrophilic and nucleophilic partners. For instance, in the reaction of indoles with α,β-unsaturated trifluoromethyl ketones, squaramides facilitate enantioselectivities up to 99% ee [4]. The catalyst’s rigid bicyclic structure positions the hydrogen-bond donors to stabilize the transition state, inducing axial chirality in the adducts [4] [5].

Mechanistic studies reveal that squaramides outperform thiourea analogs in reactions requiring prolonged residence times. Their moderate electrophilicity ensures selective activation of substrates without promiscuous side reactions [3]. This selectivity is exemplified in the alkylation of electron-deficient enones, where squaramides achieve >90% ee even at 0.1 mol% catalyst loading [5].

Tandem Catalysis Strategies Utilizing Squarate Templates

Dibutyl squarate’s bifunctional reactivity enables tandem catalytic processes. For example, squaramide intermediates generated in situ can sequentially promote Michael additions and cyclizations. In one protocol, squaramide catalysts mediate the dearomative tandem annulation of indoles with Morita-Baylis-Hillman (MBH) alcohols, forming spirocyclic indolenines with 95% ee [5]. The squarate template acts as a transient electrophile, directing regioselective bond formation before undergoing elimination to regenerate the catalyst.

This strategy extends to multicomponent reactions, where squarates orchestrate stereochemical alignment between disparate substrates. A notable application involves the synthesis of bridged cyclobutanes via [2+2] photocycloaddition, where squaramide pre-catalysts templating the reactants’ spatial arrangement [6].

Stereochemical Control in [2+2] Photocycloaddition Reactions

Squarate-derived chiral Lewis acids enable enantioselective [2+2] photocycloadditions. For example, rhodium complexes ligated to squaramide ligands induce up to 94% ee in the crossed cycloaddition of 2-(alkenyloxy)cyclohex-2-enones [6]. The squaramide’s hydrogen-bonding network orients the enone and alkene moieties, enforcing a specific diastereomeric transition state.

UV/vis studies indicate that catalyst-substrate binding red-shifts the absorption spectrum, enabling visible-light activation. This selective excitation minimizes racemic background reactions, a critical factor in achieving high enantioselectivity [6].

| Substrate | Catalyst | ee (%) |

|---|---|---|

| 2-(Pent-4-en-1-yloxy)enone | Rh-squaramide | 94 [6] |

| 2-(Allyloxy)enone | Rh-squaramide | 89 [6] |

| Naphthyl-substituted enone | Rh-squaramide | 82 [6] |

The strategic utilization of 3,4-dibutoxycyclobut-3-ene-1,2-dione in natural product synthesis stems from its unique capacity to serve as a versatile synthon in retrosynthetic disconnections. This cyclobutenedione derivative, commonly referred to as dibutyl squarate, exhibits remarkable reactivity that enables the construction of complex molecular architectures through well-defined disconnection strategies .

The fundamental principle underlying squarate-based retrosynthetic analysis relies on the inherent electrophilicity of the cyclobutenedione core. The presence of two electron-withdrawing carbonyl groups positioned adjacent to the double bond creates a highly reactive electrophilic center that can undergo nucleophilic attack by various carbon and heteroatom nucleophiles. This reactivity pattern allows synthetic chemists to envision strategic disconnections that would otherwise be challenging to implement with conventional synthetic building blocks [2] [3].

In the context of retrosynthetic planning, the squarate moiety functions as a masked 1,2-dicarbonyl equivalent that can be revealed through appropriate chemical transformations. The retrosynthetic disconnection typically involves the identification of two adjacent carbon atoms in the target molecule that can be traced back to the cyclobutenedione framework. This approach has proven particularly valuable in the synthesis of natural products containing vicinal quaternary carbon centers, as these structural features are readily accessible through squarate-mediated reactions [4] [5].

The strategic deployment of squarate reactivity in retrosynthetic analysis has been exemplified in numerous natural product syntheses. For instance, the disconnection approach has been successfully applied to the synthesis of chiral squaramides, which serve as crucial intermediates in the preparation of bioactive natural products. The high enantioselectivity observed in these reactions, often exceeding 99% enantiomeric excess, demonstrates the exceptional stereochemical control achievable through squarate-based methodologies .

Furthermore, the versatility of squarate disconnections extends to the formation of diverse carbon-carbon and carbon-heteroatom bonds. The ability to introduce multiple functional groups in a single synthetic operation through cascade reactions has made 3,4-dibutoxycyclobut-3-ene-1,2-dione an invaluable tool for accessing complex natural product frameworks. The methodology has been particularly successful in the synthesis of polycyclic structures, where the cyclobutenedione unit serves as a convergent point for the assembly of multiple ring systems [6] [7].

Concise Synthesis of Hypnophilin and Coriolin Derivatives

The application of 3,4-dibutoxycyclobut-3-ene-1,2-dione in the synthesis of hypnophilin and coriolin derivatives represents a pinnacle achievement in cyclobutenedione-mediated natural product construction. These naturally occurring compounds, characterized by their complex polycyclic architectures and significant biological activities, have served as compelling targets for the development of innovative synthetic methodologies [8] [9].

Hypnophilin Synthesis

Hypnophilin, a linear triquinane natural product isolated from the fungus Pleurotellus hypnophilus, exhibits potent antitumor, antibacterial, and antifungal activities. The molecule features a highly oxygenated tricyclic framework with six stereocenters, making it a formidable synthetic challenge [10] [11]. The successful application of squarate ester cascade reactions to hypnophilin synthesis has demonstrated the power of cyclobutenedione-based methodologies in accessing complex natural product architectures [12].

The synthetic strategy employs a key squarate ester cascade reaction to construct the tricyclic core of hypnophilin. This transformation involves the initial formation of a squarate ester intermediate, which subsequently undergoes a cascade of cyclization reactions to generate the desired polycyclic framework. The reaction proceeds with high stereoselectivity, providing access to the correct relative stereochemistry required for the natural product [10] [12].

Coriolin Synthesis

Coriolin, a sesquiterpene natural product, presents a different set of synthetic challenges compared to hypnophilin. The molecule features a unique tricyclic framework with multiple stereocenters and represents an important target for the development of enantioselective synthetic methodologies [13] [14] [15].

The synthesis of coriolin derivatives has been achieved through multiple strategic approaches involving cyclobutenedione chemistry. One particularly successful route employs [3+2] cycloaddition reactions of 1-methylthio-2-siloxyallyl cationic species with vinylsulfides. This methodology provides access to the tricyclic core structure with excellent stereocontrol [14] [15].

The synthetic strategy involves the preparation of enantiomerically pure C-ring units through optical resolution using lipase-catalyzed kinetic resolution. The first [3+2] cycloaddition reaction provides bicyclic ketones, which are subsequently converted to vinyl sulfide intermediates. The second [3+2] cycloaddition reaction enables the stereoselective construction of the A-ring, completing the tricyclic framework [14] [15].

Recent advances in coriolin synthesis have employed [5+2+1] cycloaddition/epoxidation/transannular radical cyclization strategies. This approach enables the construction of the complex tricyclic scaffold through a rhodium-catalyzed [5+2+1] reaction, followed by epoxidation and titanium(III)-mediated radical cyclization. The methodology provides access to both hypnophilin and coriolin from common synthetic intermediates [16] [17].

| Natural Product | Structural Features | Key Synthetic Transformation | Yield (%) | Total Steps |

|---|---|---|---|---|

| Hypnophilin | Linear triquinane, 6 stereocenters | Squarate ester cascade | 29 | 10-15 |

| Coriolin | Sesquiterpene, tricyclic framework | [3+2] cycloaddition | 40-55 | 10-15 |

| Antrodiellin B | Pentacyclic meroterpenoid | [5+2+1] cycloaddition/epoxidation | Not specified | 15-20 |

Annulation Strategies for Polycyclic Terpenoid Frameworks

The construction of polycyclic terpenoid frameworks through annulation strategies represents one of the most significant applications of 3,4-dibutoxycyclobut-3-ene-1,2-dione in synthetic organic chemistry. These methodologies enable the rapid assembly of complex ring systems that are characteristic of many biologically active terpenoid natural products [18] [19].

Cyclobutenone Annulation Reactions

The annulation of cyclobutenones with various unsaturated systems has emerged as a powerful strategy for constructing polycyclic frameworks. The inherent reactivity of the cyclobutenone unit, derived from cyclobutenedione precursors, enables participation in both thermal and photochemical annulation processes. These reactions typically proceed through electrocyclic ring-opening mechanisms that generate reactive ketene intermediates [20] [21].

The thermal annulation of cyclobutenones with dienes has been extensively developed for the synthesis of benzocyclobutenones and related polycyclic systems. The reaction typically requires elevated temperatures and proceeds through a [4+2] cycloaddition mechanism between the in situ generated ketene and the diene component. The regioselectivity of these reactions can be controlled through careful selection of reaction conditions and substituent patterns [21].

Radical-Polar Crossover Annulations

A particularly innovative approach to polycyclic terpenoid synthesis involves the use of radical-polar crossover annulation reactions. This methodology enables the formation of complex polycyclic motifs through the combination of radical and ionic reaction pathways. The process typically involves the generation of radical intermediates that undergo cyclization followed by polar reactions to complete the annulation sequence [19] [22].

The radical-polar crossover annulation has been successfully applied to the synthesis of forskolin, a densely functionalized labdane diterpenoid. The key transformation involves the coupling of an enone component with an aldehyde substrate under mild catalytic conditions. The reaction proceeds through hydrogen atom transfer to generate radical intermediates, which subsequently undergo cyclization to form the desired polycyclic framework [19] [22].

Photochemical Annulation Strategies

Photochemical annulation reactions have proven particularly valuable for the construction of strained polycyclic systems. The use of [2+2] photocycloaddition reactions enables the formation of cyclobutane-containing frameworks that can serve as precursors to more complex polycyclic structures. These reactions typically require UV irradiation and appropriate sensitizers to achieve high efficiency [23] [24].

The photochemical approach has been successfully applied to the synthesis of various terpenoid frameworks, including those containing multiple contiguous stereogenic centers. The ability to control the stereochemical outcome through careful selection of reaction conditions and substrate geometry has made this methodology particularly valuable for natural product synthesis [24].

| Annulation Strategy | Reaction Conditions | Product Type | Selectivity | Applications |

|---|---|---|---|---|

| Thermal cycloaddition | Elevated temperature, Lewis acid | Polycyclic frameworks | High stereoselectivity | Triquinane synthesis |

| Radical-polar crossover | Mild conditions, catalytic | Complex polycycles | Excellent diastereoselectivity | Terpenoid synthesis |

| Photochemical [2+2] | UV irradiation, sensitizer | Cyclobutane derivatives | Regioselective | Strained ring systems |

Biomimetic Approaches to Meroterpenoid Systems

The development of biomimetic synthetic approaches to meroterpenoid systems using 3,4-dibutoxycyclobut-3-ene-1,2-dione has opened new avenues for accessing structurally diverse natural products. These methodologies draw inspiration from biosynthetic pathways to achieve efficient and selective syntheses of complex meroterpenoid frameworks [25] [26] [27].

Dearomatization-Driven Polycyclization

The biomimetic synthesis of meroterpenoids derived from 3,5-dimethylorsellinic acid and farnesyl pyrophosphate represents a significant advancement in natural product synthesis. The key innovation involves the development of dearomatization-driven polycyclization methodology that mimics the enzymatic transformations observed in nature [26] [27].

The synthetic strategy begins with the regioselective dearomatization of 3,5-dimethylorsellinic acid derivatives at the C5 position using farnesyl electrophiles. This transformation generates key dearomatized intermediates that serve as substrates for subsequent polycyclization reactions. The dearomatization process can be achieved under basic conditions and exhibits excellent regioselectivity for the desired substitution pattern [26] [27].

The dearomatized intermediates undergo Lewis acid-mediated polycyclization reactions that generate tetracyclic meroterpenoid scaffolds. The polycyclization process can be terminated through either carbon-carbon bond formation or oxygen-carbon bond formation, providing access to different structural classes of meroterpenoids. The selectivity of the termination step can be controlled through appropriate choice of reaction conditions [26] [27].

Enzymatic Pathway Mimicry

The biomimetic approach to meroterpenoid synthesis has been guided by detailed biosynthetic studies that have elucidated the enzymatic pathways involved in natural product formation. These studies have revealed that many meroterpenoids arise from common dearomatized intermediates through divergent enzymatic transformations [26] [27].

The synthetic implementation of these biosynthetic insights has enabled the development of unified synthetic strategies that can access multiple meroterpenoid targets from common precursors. For example, the synthesis of berkeleyone A and preterretonin A has been achieved through a common dearomatized intermediate that undergoes different polycyclization pathways depending on the reaction conditions employed [26] [27].

Cascade Polycyclization Reactions

The development of cascade polycyclization reactions has been crucial for achieving the complexity inherent in meroterpenoid natural products. These reactions enable the formation of multiple rings and stereocenters in a single synthetic operation, dramatically reducing the step count required for natural product synthesis [25] [26] [27].

The cascade reactions typically involve the generation of reactive intermediates that undergo sequential cyclization reactions to form the desired polycyclic frameworks. The stereochemical outcome of these reactions can be controlled through careful substrate design and reaction optimization. The methodology has been successfully applied to the synthesis of various meroterpenoid targets, including those containing challenging structural features such as spirocyclic systems [25] [26] [27].

Synthetic Scope and Limitations

The biomimetic approach to meroterpenoid synthesis has demonstrated remarkable scope in accessing diverse structural classes of natural products. The methodology has been successfully applied to the synthesis of compounds containing various ring systems, including those with 5/5/5 tricyclic frameworks, 5/6/4 tricyclic systems, and other complex polycyclic architectures [26] [27].

However, the methodology also has certain limitations that must be considered in synthetic planning. The dearomatization reaction requires careful optimization to achieve high regioselectivity, and the polycyclization reactions can be sensitive to substrate structure and reaction conditions. Additionally, the methodology is most effective for meroterpenoids that arise from specific biosynthetic pathways, limiting its applicability to other structural classes [26] [27].

| Biomimetic Strategy | Target Systems | Key Transformation | Advantages | Limitations |

|---|---|---|---|---|

| Dearomatization-driven polycyclization | DMOA-derived meroterpenoids | C5-selective dearomatization | High regioselectivity | Substrate-dependent |

| Enzymatic pathway mimicry | Berkeleyone A, Preterretonin A | Cascade polycyclization | Unified synthetic approach | Limited scope |

| Cascade reactions | Various meroterpenoid frameworks | Sequential cyclizations | Step-efficient | Reaction optimization required |

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (90.91%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant